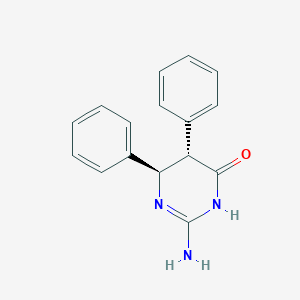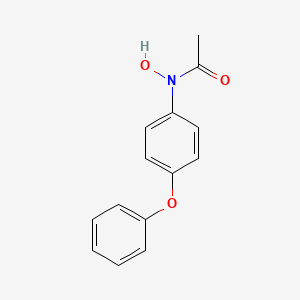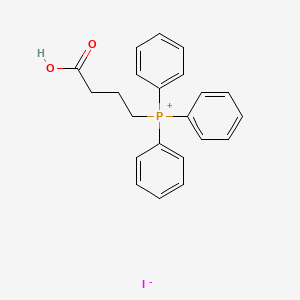
(3-Carboxypropyl)(triphenyl)phosphanium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Carboxypropyl)(triphenyl)phosphanium iodide is a chemical compound known for its unique structure and properties It is a derivative of triphenylphosphine, where the phosphonium ion is bonded to a 3-carboxypropyl group and an iodide ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Carboxypropyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with 3-bromopropionic acid in the presence of a suitable solvent such as acetonitrile. The reaction mixture is stirred at elevated temperatures (around 80°C) under a nitrogen atmosphere and refluxed for 24 hours. The product is then precipitated using anhydrous ether .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and purification techniques to obtain the desired product in high yield and purity.
化学反応の分析
Types of Reactions
(3-Carboxypropyl)(triphenyl)phosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted phosphonium salts.
科学的研究の応用
(3-Carboxypropyl)(triphenyl)phosphanium iodide has several applications in scientific research:
作用機序
The mechanism of action of (3-Carboxypropyl)(triphenyl)phosphanium iodide involves its ability to target mitochondria due to its lipophilic cationic nature. The compound accumulates in the mitochondria of cells, particularly cancer cells, due to the higher membrane potential of these organelles. This targeting capability makes it a valuable tool for delivering therapeutic agents directly to the mitochondria, thereby enhancing the efficacy of treatments and reducing side effects .
類似化合物との比較
Similar Compounds
(3-Carboxypropyl)triphenylphosphonium bromide: Similar in structure but with a bromide ion instead of iodide.
(3-Bromopropyl)triphenylphosphonium bromide: Contains a bromopropyl group instead of a carboxypropyl group.
(3-Hydroxypropyl)triphenylphosphonium bromide: Features a hydroxypropyl group instead of a carboxypropyl group.
Uniqueness
(3-Carboxypropyl)(triphenyl)phosphanium iodide is unique due to its specific combination of a carboxypropyl group and an iodide ion, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly useful in applications requiring mitochondrial targeting and specific reactivity patterns.
特性
CAS番号 |
67640-73-7 |
|---|---|
分子式 |
C22H22IO2P |
分子量 |
476.3 g/mol |
IUPAC名 |
3-carboxypropyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C22H21O2P.HI/c23-22(24)17-10-18-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H |
InChIキー |
SHRZAJHMJSIRHJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[P+](CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


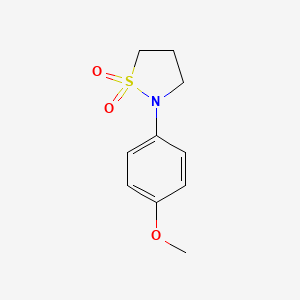

![3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione](/img/structure/B14466165.png)



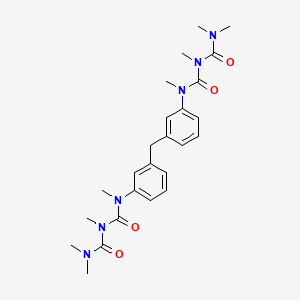


![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)
![Phosphonic acid,4-dimethoxyphenyl)ethenyl]-, diethyl ester](/img/structure/B14466217.png)

